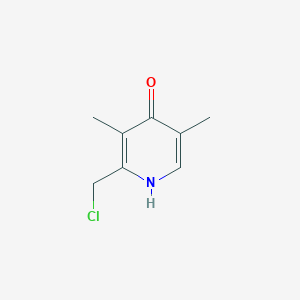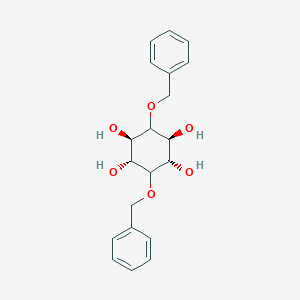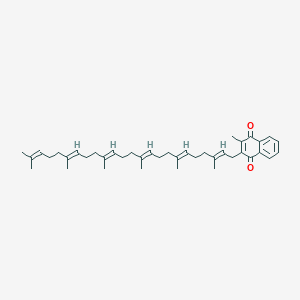
Menaquinone 6
概要
説明
- メナキノン6 (MK-6) は、ビタミンKファミリーのより広範な一部であるビタミンK2の亜種です。それは、特に血液凝固と骨の健康において、さまざまな生物学的プロセスで重要な役割を果たします。
- 緑の葉野菜に主に含まれるビタミンK1(フィロキノン)とは異なり、MK-6は組織とバクテリアの両方によって合成されます。 これは一般的に動物製品と発酵食品に存在します .
準備方法
- MK-6は、ビタミンK1(フィロキノン)のバクテリア変換や化学合成など、さまざまな経路で合成できます。
- 工業生産方法は、特定のバクテリア(枯草菌など)がMK-6を産生する発酵プロセスを含みます。
- 反応条件と特定の合成経路は、製造方法によって異なる場合があります。
化学反応の分析
- MK-6は、酸化、還元、置換など、ビタミンK化合物の典型的な反応を起こします。
- 一般的な試薬には、ビタミンK代謝に関与する酵素が含まれます。たとえば、ビタミンKエポキシドレダクターゼ(VKOR)やガンマ-グルタミルカルボキシラーゼなどがあります。
- 生成された主な生成物には、ビタミンK依存性の翻訳後修飾に依存するカルボキシル化タンパク質(たとえば、凝固因子)が含まれます。
科学研究の応用
- MK-6には、さまざまな用途があります。
骨の健康: MK-6は、骨形成に関与するタンパク質であるオステオカルシンを活性化することにより、骨の石灰化に貢献します。
心血管の健康: 一部の研究では、MK-6は動脈石灰化を予防し、心血管疾患のリスクを軽減する可能性があることを示唆しています。
科学的研究の応用
- MK-6 has diverse applications:
Bone Health: MK-6 contributes to bone mineralization by activating osteocalcin, a protein involved in bone formation.
Cardiovascular Health: Some studies suggest that MK-6 may help prevent arterial calcification and reduce the risk of cardiovascular diseases.
Neuroprotection: Emerging research explores its potential role in neurodegenerative conditions like Parkinson’s disease.
作用機序
- MK-6は、特定のタンパク質をカルボキシル化するガンマ-グルタミルカルボキシラーゼの補因子として機能します。カルボキシル化は、それらの生物学的活性に不可欠です。
- 分子標的には、凝固因子(たとえば、プロトロンビン)やオステオカルシンなどがあります。
- MK-6の作用には、グルタミン酸残基をガンマ-カルボキシグルタミン酸(Gla)残基に修飾することが含まれ、カルシウム結合とタンパク質機能が可能になります。
類似化合物の比較
- MK-6は、その中間イソプレノイド鎖長(通常は6つのイソプレンユニット)によってユニークです。
- 他のメナキノン(MK-n)には、MK-4(メナテトレノン)、MK-7、MK-8、およびMK-9が含まれます。それぞれ、独自の特性と生物学的役割を持っています。
類似化合物との比較
- MK-6 is unique due to its intermediate isoprenoid chain length (usually six isoprene units).
- Other menaquinones (MK-n) include MK-4 (menatetrenone), MK-7, MK-8, and MK-9. Each has distinct properties and biological roles.
特性
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQBZFETXBLTP-RCIYGOBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018975 | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-81-1 | |
| Record name | Menaquinone 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menaquinone 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 6 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENAQUINONE 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menaquinone 6 (MK-6) and what is its significance?
A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []
Q2: Which bacterial species commonly produce MK-6?
A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.
Q3: How is MK-6 identified in bacterial species?
A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?
A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.
Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?
A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.
Q6: Can you elaborate on the role of MK-6 in bacterial respiration?
A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.
Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?
A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



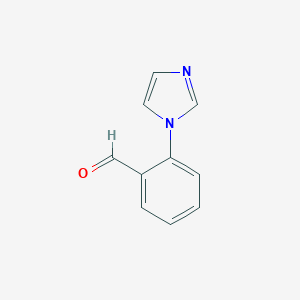

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)



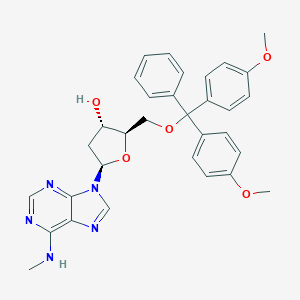
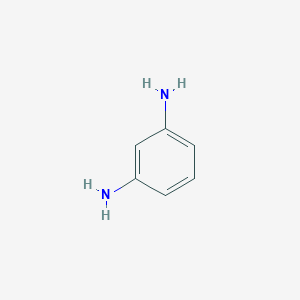
![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
